2-((2-苄基-3-氧代-2,3-二氢咪唑[1,2-c]喹啉-5-基)硫代)-N-(4-氯苯乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide is a useful research compound. Its molecular formula is C28H25ClN4O2S and its molecular weight is 517.04. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究与治疗
- 组蛋白脱乙酰酶 (HDAC) 抑制: HDAC 抑制剂在表观遗传修饰中起着至关重要的作用,影响信号网络。 该化合物可以被研究作为 HDAC 抑制剂,可能与磷脂酰肌醇 3-激酶 (PI3K) 抑制剂协同作用,用于癌症治疗 .
有机太阳能电池
- 电荷传输增强: 研究人员一直在探索非富勒烯有机太阳能电池。通过观察真实空间中的长程非富勒烯主链有序性,可以改善电荷传输特性。 该化合物可能有助于增强此类器件中的电荷迁移率 .
作用机制
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and altered gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine kinase, and other downstream effectors . This can lead to decreased cell proliferation and survival. The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .
Result of Action
The compound exhibits potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This is likely due to its dual inhibitory action on PI3K and HDAC, disrupting both cell signaling and gene expression .
Action Environment
It is known that the efficacy of similar compounds can be influenced by the presence of other active survival- and growth-related pathways
生物活性
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as a kinase inhibitor and its implications in therapeutic applications, particularly in cancer treatment.
The molecular formula of the compound is C27H24ClN3O2S, with a molecular weight of approximately 486.6 g/mol. The structure includes a thioamide linkage and an imidazoquinazoline core, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H24ClN3O2S |
Molecular Weight | 486.6 g/mol |
CAS Number | 1173740-54-9 |
The compound primarily acts as a kinase inhibitor , targeting specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Kinases are critical in various diseases, including cancer, where their dysregulation contributes to tumor growth and metastasis. Preliminary studies indicate that this compound exhibits potent inhibitory effects on several kinases, which may lead to significant therapeutic outcomes in cancer treatment .
In Vitro Studies
Research has demonstrated that compounds related to the imidazoquinazoline structure exhibit promising biological activities:
- Kinase Inhibition : The compound has shown significant inhibition of target kinases with IC50 values indicating effective dosages for therapeutic applications. For instance, related compounds have exhibited IC50 values ranging from 49.40 μM to 83.20 μM against various kinases .
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of quinazolinone derivatives on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These derivatives often show selective toxicity towards cancer cells compared to normal cells, making them potential candidates for anticancer drug development .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications at specific positions on the quinazolinone core can enhance or diminish its potency as a kinase inhibitor. For example, the presence of electron-donating groups has been correlated with increased activity against target kinases .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar imidazoquinazoline structure was tested against various cancer cell lines and demonstrated selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
- Case Study 2 : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of specific kinases, suggesting a competitive inhibition mechanism that could be leveraged for drug design .
属性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2S/c1-18(26(34)30-16-15-19-11-13-21(29)14-12-19)36-28-32-23-10-6-5-9-22(23)25-31-24(27(35)33(25)28)17-20-7-3-2-4-8-20/h2-14,18,24H,15-17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPGZRHWTZUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。